(2-(Diethylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-(Diethylcarbamoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C11H16BNO3. It is a boronic acid derivative that features a phenyl ring substituted with a diethylcarbamoyl group and a boronic acid functional group. This compound is of interest due to its applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring the organic group to the palladium catalyst .
Biochemical Pathways
Boronic acids are often used in the synthesis of bioactive compounds, suggesting they may influence a variety of biochemical pathways .
Result of Action
The compound’s participation in suzuki-miyaura cross-coupling reactions suggests it may contribute to the formation of carbon-carbon bonds, a fundamental process in organic synthesis .
Action Environment
The action, efficacy, and stability of (2-(Diethylcarbamoyl)phenyl)boronic acid can be influenced by various environmental factors. For instance, the compound is recommended to be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the Suzuki-Miyaura cross-coupling reaction in which boronic acids participate is known to be influenced by factors such as temperature, solvent, and the presence of a base .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Diethylcarbamoyl)phenyl)boronic acid typically involves the reaction of 2-bromo-N,N-diethylbenzamide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2-(Diethylcarbamoyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.
Substitution: The diethylcarbamoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted carbamoyl derivatives.
Scientific Research Applications
(2-(Diethylcarbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a proteasome inhibitor, which could have implications in cancer research.
Medicine: Explored for its role in the development of boron-containing drugs, which can be used in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the diethylcarbamoyl group, making it less sterically hindered and more reactive in certain reactions.
(2-(Dimethylcarbamoyl)phenyl)boronic Acid: Similar structure but with dimethylcarbamoyl group, which affects its reactivity and solubility.
(2-(Diethylcarbamoyl)phenyl)boronic Acid Pinacol Ester: A protected form of the boronic acid, which can be deprotected under mild conditions.
Uniqueness
This compound is unique due to the presence of the diethylcarbamoyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in the formation of complex molecules.
Properties
IUPAC Name |
[2-(diethylcarbamoyl)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO3/c1-3-13(4-2)11(14)9-7-5-6-8-10(9)12(15)16/h5-8,15-16H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TULUDWZVHWOWHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1C(=O)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400580 | |
Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129112-21-6 | |
Record name | [2-(Diethylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40400580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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